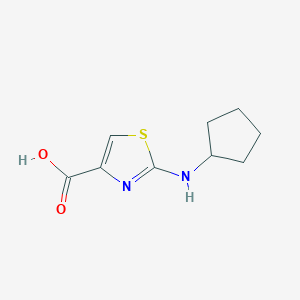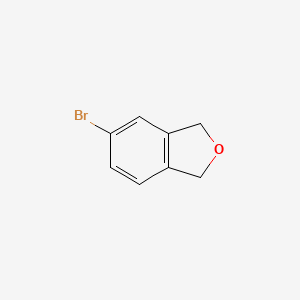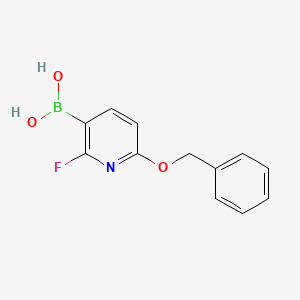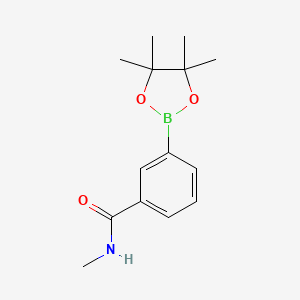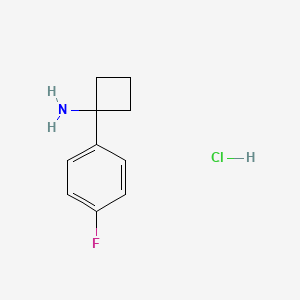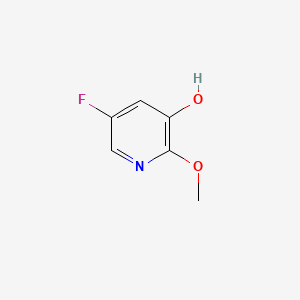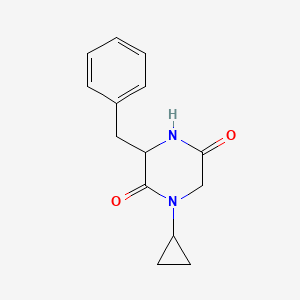
2-(Cyclopentyloxy)-3-fluoroaniline
Vue d'ensemble
Description
The description of a compound usually includes its molecular formula, structure, and the functional groups present in it.
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.Applications De Recherche Scientifique
- Summary of the Application : CPOdA has been used as a tool for DNA replication and repair studies in the model archaeon Haloferax volcanii . It was originally developed as an inhibitor of bacterial NAD±dependent DNA ligases .
- Methods of Application : The compound is used to inhibit the growth of Hfx. volcanii cells expressing LigN, a NAD±dependent DNA ligase . This causes chromosome fragmentation and cell death .
- Results or Outcomes : The growth inhibition occurs at significantly lower CPOdA concentrations (MIC ≤ 50 ng ml −1) than those required for inhibition of bacterial growth (≥2 μg ml −1) . This suggests that CPOdA could be a valuable tool in DNA replication and repair studies in this organism .
Safety And Hazards
Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, environmental, and health hazards. It also provides information on safe handling and storage procedures.
Orientations Futures
This involves predicting or proposing future research directions. This could be based on the current applications of the compound, limitations of current studies, or unexplored potential of the compound.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some of this information might not be available. In such cases, experimental studies might be needed to gather this information.
Propriétés
IUPAC Name |
2-cyclopentyloxy-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-6-3-7-10(13)11(9)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSCITQOALEXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B1440609.png)
![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)
![2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1440613.png)
